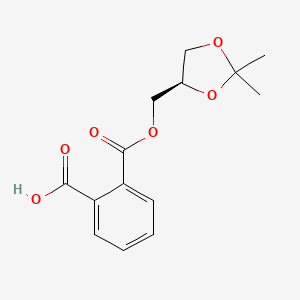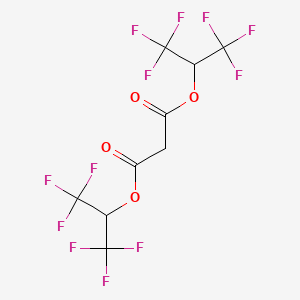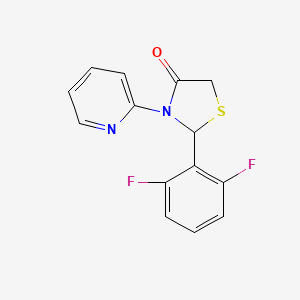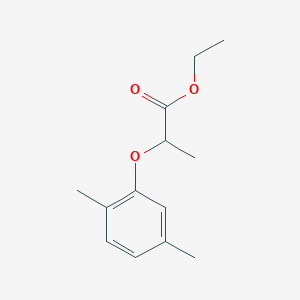![molecular formula C15H22OSi B14260858 tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane CAS No. 173074-01-6](/img/structure/B14260858.png)
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C15H22OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(2-methoxyphenyl)methoxy]dimethylsilane
- tert-Butyl[(4-ethynylphenyl)methoxy]dimethylsilane
Uniqueness
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables its use in click chemistry. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity .
Propiedades
Número CAS |
173074-01-6 |
|---|---|
Fórmula molecular |
C15H22OSi |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
tert-butyl-[(2-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-10-8-9-11-14(13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
Clave InChI |
KLNOICHTHAGMOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)

![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)


![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)


![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)

![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)


